molecular formula C7H12N4O B1465399 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide CAS No. 1250039-17-8

2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B1465399
CAS No.: 1250039-17-8
M. Wt: 168.2 g/mol
InChI Key: NLIROHLBPTWXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with glycinamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the glycinamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield this compound alcohol.

Scientific Research Applications

2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide can be compared with other similar compounds, such as:

    N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine: Similar structure but with a methylamine group instead of glycinamide.

    N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea: Contains a thiourea group instead of glycinamide.

    N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide: Contains an acetamide group instead of glycinamide.

Uniqueness: this compound is unique due to the presence of the glycinamide moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has been investigated for potential applications in medicinal chemistry, particularly as an antimicrobial, antifungal, and anticancer agent. This article delves into the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀N₄O. Its structure includes an acetamide group and a dimethyl-substituted pyrazole ring, which is believed to contribute to its biological properties. The compound's unique features are summarized in the following table:

Compound Name Molecular Formula Key Features
This compoundC₇H₁₀N₄OContains a dimethyl-substituted pyrazole ring
2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamideC₈H₁₄N₄OTrimethyl substitution at different positions
N-(5-amino-1H-pyrazol-3-yl)pyridineC₉H₉N₅Exhibits various nitrogen heterocycles

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest promising efficacy:

  • Staphylococcus aureus : MIC = 5.64 µM
  • Escherichia coli : MIC = 8.33 µM
  • Pseudomonas aeruginosa : MIC = 13.40 µM

Additionally, antifungal tests have shown activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and 56.74 to 222.31 µM for F. oxysporum .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cell lines through various biochemical pathways. For instance, its interaction with specific cellular targets can disrupt metabolic processes essential for cancer cell survival .

The precise mechanism of action of this compound remains under investigation; however, it is believed to involve the modulation of key biochemical pathways associated with cell growth and apoptosis. Pyrazole derivatives are known to interact with enzymes and receptors that play critical roles in these processes .

Case Studies

In one notable study, the compound was synthesized and evaluated alongside other pyrazole derivatives for their biological activity. The results demonstrated that modifications to the pyrazole ring significantly affected the antimicrobial potency and selectivity against cancer cells .

Another investigation highlighted the compound's potential as a lead candidate in drug development due to its favorable pharmacological profile and low toxicity compared to existing treatments .

Properties

IUPAC Name

2-amino-N-(2,5-dimethylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-6(11(2)10-5)9-7(12)4-8/h3H,4,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIROHLBPTWXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 4
2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.